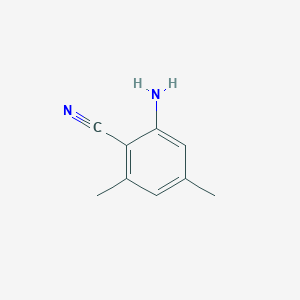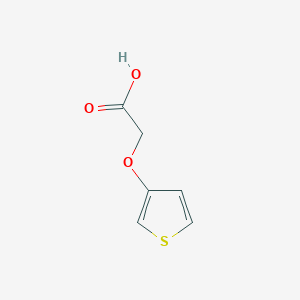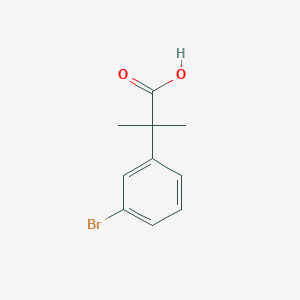
2-(3-Bromophenyl)-2-methylpropanoic acid
Vue d'ensemble
Description
The compound "2-(3-Bromophenyl)-2-methylpropanoic acid" is a brominated aromatic compound with a propanoic acid moiety. It is structurally related to various compounds studied in the provided papers, such as 3-aryl-2-bromopropanoic acids and their derivatives, which have been used in the synthesis of oxazine, thiazine, and quinoxaline derivatives . The presence of the bromine atom on the aromatic ring makes it a potential candidate for further chemical reactions, particularly those involving palladium-catalyzed coupling reactions .
Synthesis Analysis
The synthesis of related brominated compounds often involves palladium-catalyzed reactions, as seen in the multiple arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides . Additionally, the Reformatsky reaction, which involves the reaction of aldehydes with (\alpha)-bromo esters, could potentially be adapted for the synthesis of similar (\beta)-hydroxy esters . The synthesis of 3-aryl-2-bromopropanoic acid esters, which are structurally related to the compound of interest, has been achieved and used as precursors for heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of 2-(3-Bromophenyl)-2-methylpropanoic acid would consist of a bromine atom ortho to the carboxylic acid group on the aromatic ring. This positioning can influence the reactivity and the types of reactions the compound can undergo. For instance, the crystal structures of bromo-hydroxy-benzoic acid derivatives have been analyzed, showing the importance of hydrogen bonding and halogen interactions in the formation of two-dimensional architectures .
Chemical Reactions Analysis
The presence of the bromine atom on the aromatic ring of 2-(3-Bromophenyl)-2-methylpropanoic acid suggests that it could undergo various chemical reactions. For example, the molecular ion of 3-phenyl-1-bromopropane, a related compound, is known to eliminate ethylene after a hydrogen exchange between the methyl group and the ortho positions of the phenyl ring . This indicates that brominated compounds can undergo interesting rearrangements and eliminations. Furthermore, the compound could potentially be involved in the biosynthesis of benzoic acid and salicylic acid, as seen with 3-hydroxy-3-phenylpropanoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(3-Bromophenyl)-2-methylpropanoic acid would likely include a relatively high melting point due to the presence of the carboxylic acid group, which can form strong hydrogen bonds. The bromine atom would contribute to the compound's density and could also influence its boiling point. The compound's solubility in organic solvents would be expected, given the presence of both a polar carboxylic acid group and a nonpolar brominated aromatic ring. The reactivity of the compound would be significantly influenced by the bromine substituent, which could participate in electrophilic aromatic substitution reactions or serve as a leaving group in nucleophilic substitution reactions .
Applications De Recherche Scientifique
-
Aurora A Kinase Inhibitor
- Field : Bio-Medical Science & Technology
- Application : The compound 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid has been studied as a novel and selective Aurora A Kinase inhibitory lead with apoptosis properties .
- Method : The compound was designed and synthesized, and its biological evaluation was conducted both in vitro and in silico .
- Results : The specific results of this study are not detailed in the source, but the compound was identified as a promising lead for further development .
-
Synthesis of Monoisomeric Phthalocyanines
- Field : Chemical Synthesis
- Application : 3-(3-Bromophenyl)propionic acid has been used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Bromophenols
- Field : Biochemistry and Marine Biology
- Application : Bromophenols, including 2-bromophenol, are found in marine organisms and function as metabolites .
- Method : These compounds are naturally occurring and can be isolated from marine organisms .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Synthesis of Arylboronic Acids
- Field : Organic Chemistry
- Application : 3-Bromophenylboronic acid is used in a variety of organic reactions, including oxidative cross coupling, 1,4-addition reactions with α,β-unsaturated ketones, enantioselective addition reactions, and Suzuki-Miyaura coupling for the synthesis of anthranilamide-protected arylboronic acids .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
-
Bromophenols
- Field : Biochemistry and Marine Biology
- Application : Bromophenols, including 2-bromophenol, are found in marine organisms and function as metabolites .
- Method : These compounds are naturally occurring and can be isolated from marine organisms .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Synthesis of Arylboronic Acids
- Field : Organic Chemistry
- Application : 3-Bromophenylboronic acid is used in a variety of organic reactions, including oxidative cross coupling, 1,4-addition reactions with α,β-unsaturated ketones, enantioselective addition reactions, and Suzuki-Miyaura coupling for the synthesis of anthranilamide-protected arylboronic acids .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3-bromophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-10(2,9(12)13)7-4-3-5-8(11)6-7/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQVCFYGWRPVLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510289 | |
| Record name | 2-(3-Bromophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-2-methylpropanoic acid | |
CAS RN |
81606-47-5 | |
| Record name | 3-Bromo-α,α-dimethylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81606-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

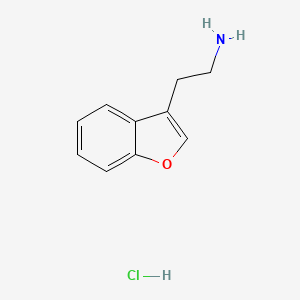
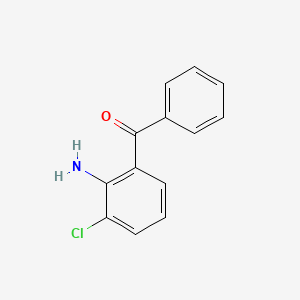
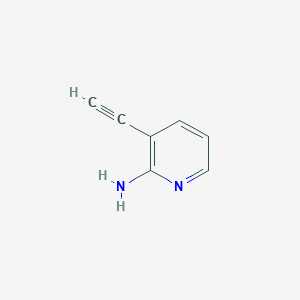
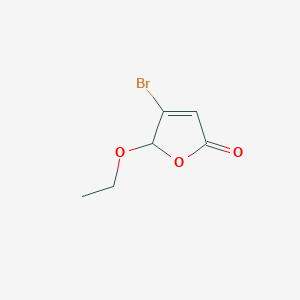
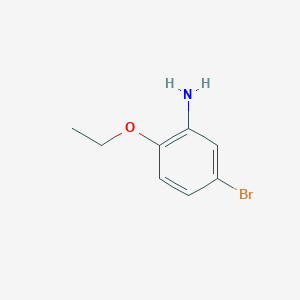
![6-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1281379.png)
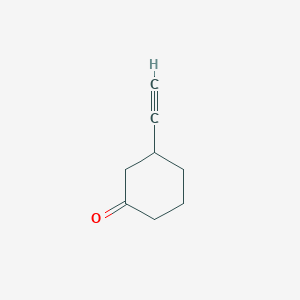
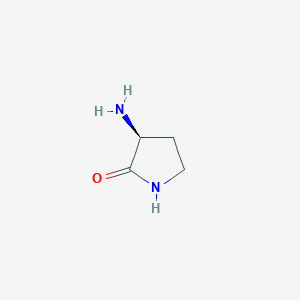

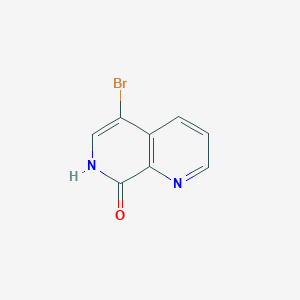
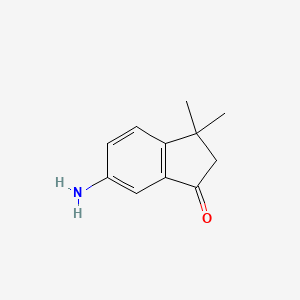
![[Tert-butyl(dimethyl)silyl] 3-(2-methyl-1,3-dioxolan-2-yl)propanoate](/img/structure/B1281393.png)
